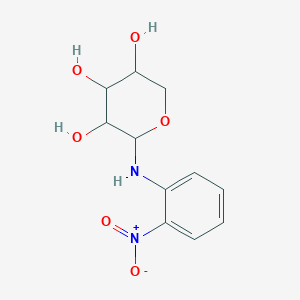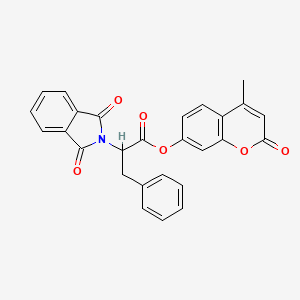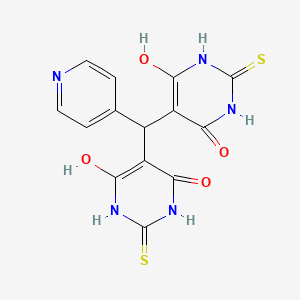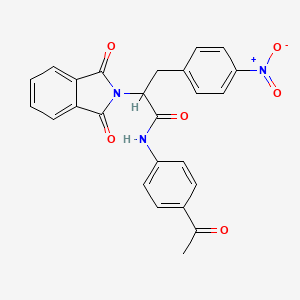
N-(2-nitrophenyl)-beta-D-xylopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenyl)-beta-D-xylopyranosylamine, also known as Nitrophenyl-Xyloside (NPX), is a chemical compound used in scientific research to study the activity of enzymes involved in glycosylation. Glycosylation is a process in which sugar molecules are added to proteins, lipids, or other molecules, which can affect their structure or function. NPX is a substrate, or a molecule that is acted upon by an enzyme, for glycosyltransferases, which are enzymes that transfer sugar molecules from one molecule to another.
Wirkmechanismus
When NPX is acted upon by a glycosyltransferase enzyme, the sugar molecule attached to the xylose group is transferred to another molecule, such as a protein or lipid. This process can affect the structure or function of the molecule, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPX are dependent on the specific glycosyltransferase enzyme that is being studied. For example, the addition of a sugar molecule to a protein can affect its stability, localization, and interaction with other molecules. In some cases, glycosylation can also affect the biological activity of a protein, such as its ability to bind to a receptor or enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPX in lab experiments is that it is a well-characterized substrate that can be used to measure the activity of specific glycosyltransferases. It is also relatively easy to synthesize and purify. However, one limitation is that the glycosylation of NPX may not accurately reflect the glycosylation of endogenous substrates in cells, which can be more complex and difficult to study.
Zukünftige Richtungen
There are several future directions for research involving NPX. One area of interest is the development of new glycosyltransferase inhibitors, which could have therapeutic applications in diseases such as cancer and autoimmune disorders. Another area of research is the study of glycosylation pathways in different cell types and tissues, which could provide insight into the role of glycosylation in normal and disease states. Finally, the development of new techniques for measuring glycosylation in vivo could lead to new diagnostic and therapeutic tools for a variety of diseases.
Synthesemethoden
NPX can be synthesized using a multi-step process involving the reaction of xylose with nitrophenylamine. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NPX is used in a variety of scientific research applications, including the study of glycosylation pathways in cells and the characterization of glycosyltransferase enzymes. It can be used to measure the activity of specific glycosyltransferases in vitro, which can provide insight into their role in cellular processes such as protein folding, signaling, and immune response.
Eigenschaften
IUPAC Name |
2-(2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-3-1-2-4-7(6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWBFBBGLVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)

![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)



![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5170476.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)

![3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5170496.png)
![N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5170510.png)
![N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B5170511.png)
![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)
